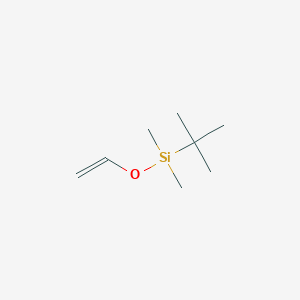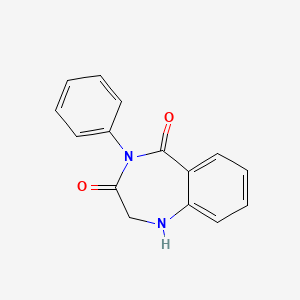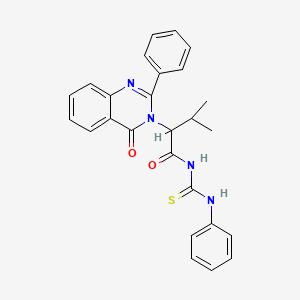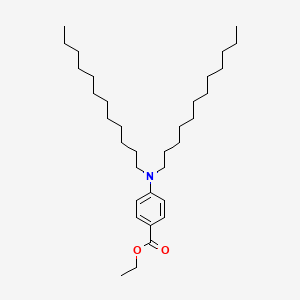silane CAS No. 66858-75-1](/img/structure/B14473125.png)
[(1-Iodoheptyl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodoheptyl)oxysilane is an organosilicon compound with the molecular formula C10H23IOSi. This compound is characterized by the presence of an iodine atom attached to a heptyl group, which is further connected to a trimethylsilane group through an oxygen atom. The unique structure of (1-Iodoheptyl)oxysilane makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodoheptyl)oxysilane typically involves the reaction of heptyl iodide with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:
Heptyl Iodide+Trimethylsilanol→(1-Iodoheptyl)oxysilane
Industrial Production Methods
In an industrial setting, the production of (1-Iodoheptyl)oxysilane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-Iodoheptyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding heptyl silane derivative.
Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: The major products are the substituted heptyl silane derivatives.
Reduction Reactions: The major product is the heptyl silane derivative.
Oxidation Reactions: The major products are silanols or siloxanes.
Scientific Research Applications
(1-Iodoheptyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: (1-Iodoheptyl)oxysilane is used in the development of novel drug delivery systems. Its ability to form stable bonds with biological molecules makes it a potential candidate for targeted drug delivery.
Industry: The compound is used in the production of specialty coatings and adhesives. Its unique properties, such as hydrophobicity and thermal stability, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-Iodoheptyl)oxysilane involves the interaction of its functional groups with specific molecular targets. The iodine atom can participate in halogen bonding, while the silane group can form stable bonds with oxygen and nitrogen atoms in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Bromoheptyl)oxysilane
- (1-Chloroheptyl)oxysilane
- (1-Fluoroheptyl)oxysilane
Uniqueness
(1-Iodoheptyl)oxysilane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution and reduction reactions, providing unique opportunities for chemical modifications.
Properties
CAS No. |
66858-75-1 |
|---|---|
Molecular Formula |
C10H23IOSi |
Molecular Weight |
314.28 g/mol |
IUPAC Name |
1-iodoheptoxy(trimethyl)silane |
InChI |
InChI=1S/C10H23IOSi/c1-5-6-7-8-9-10(11)12-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
IRHHSMZWWXNXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(O[Si](C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



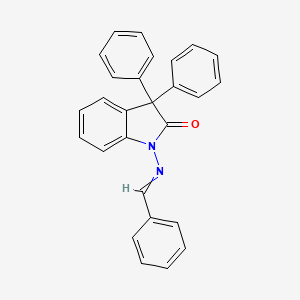
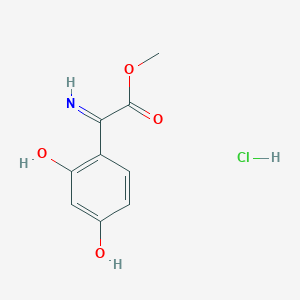
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
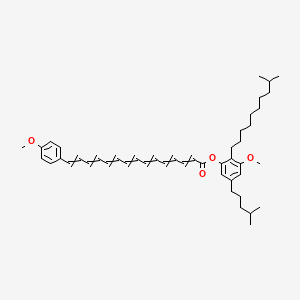
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
